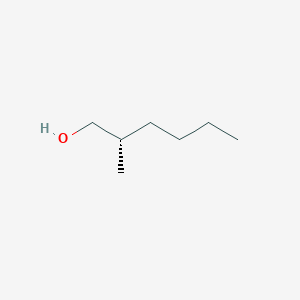
(2S)-2-Methyl-1-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methylhexan-1-ol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2-Methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylhexan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, (2S)-2-Methylhexan-1-ol can be produced through catalytic hydrogenation of the corresponding aldehyde, 2-methylhexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-methylhexane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for converting the alcohol to a halide.
Major Products Formed
Oxidation: 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Methylhexyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2S)-2-Methylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its chiral nature allows it to interact selectively with biological molecules, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Methylhexan-1-ol: The enantiomer of (2S)-2-Methylhexan-1-ol, which has the same molecular formula but a different spatial arrangement.
2-Methylhexane: A related compound without the hydroxyl group.
2-Methylhexanoic acid: The oxidized form of (2S)-2-Methylhexan-1-ol.
Uniqueness
(2S)-2-Methylhexan-1-ol is unique due to its chiral nature, which allows it to participate in stereospecific reactions. This property makes it valuable in asymmetric synthesis and in the study of chiral interactions in biological systems.
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2S)-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
LCFKURIJYIJNRU-ZETCQYMHSA-N |
SMILES isomérico |
CCCC[C@H](C)CO |
SMILES canónico |
CCCCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
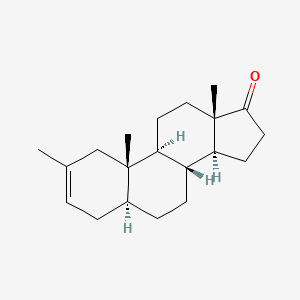


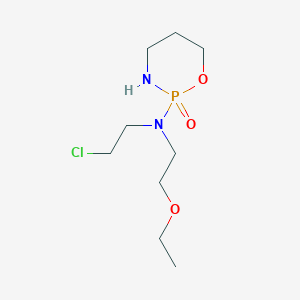
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

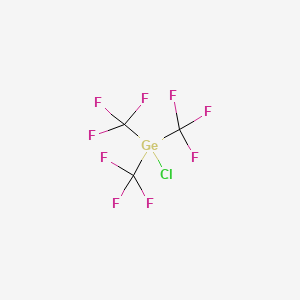
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)

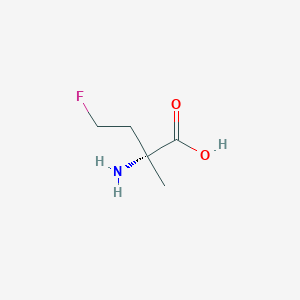
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

